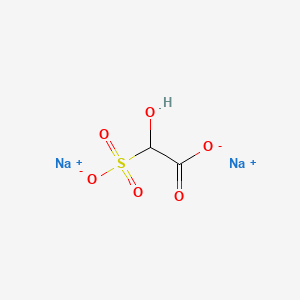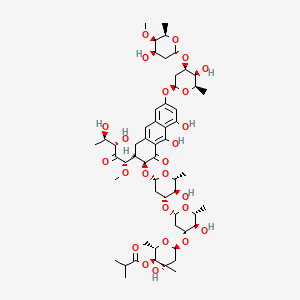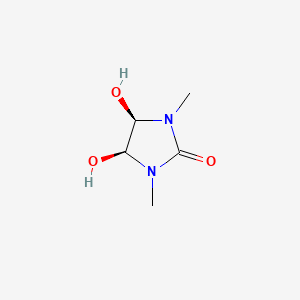
Acetic acid, hydroxysulfo-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, hydroxysulfo-, disodium salt, also known as disodium 2-hydroxy-2-sulfonatoacetate, is a compound with the molecular formula C2H2Na2O6S. It is a white crystalline powder that is highly soluble in water. This compound is commonly used as a surfactant and has applications in various industries due to its excellent dispersing, wetting, and chelating properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, hydroxysulfo-, disodium salt typically involves the reaction of acetic acid with sulfur trioxide to form acetic acid, sulfo-, which is then neutralized with sodium hydroxide to produce the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where acetic acid and sulfur trioxide are reacted under controlled conditions. The resulting sulfonated acetic acid is then neutralized with sodium hydroxide. The product is purified through crystallization and drying processes to obtain the final crystalline powder .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, hydroxysulfo-, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonated acetic acid derivatives.
Reduction: It can be reduced to form hydroxyacetic acid derivatives.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Sulfonated acetic acid derivatives.
Reduction: Hydroxyacetic acid derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, hydroxysulfo-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersing agent in various chemical reactions and formulations.
Biology: Employed in biochemical assays and as a buffer component in biological experiments.
Medicine: Investigated for its potential use in drug formulations and as a stabilizing agent for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of acetic acid, hydroxysulfo-, disodium salt involves its ability to interact with various molecular targets through its sulfonate and hydroxy groups. These interactions can lead to the stabilization of emulsions, enhancement of solubility, and improvement of dispersion in various formulations. The compound’s chelating properties allow it to bind to metal ions, preventing their precipitation and enhancing the stability of solutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, sulfo-, disodium salt
- Hydroxyacetic acid, sulfo-, disodium salt
- Sodium acetate
Uniqueness
Acetic acid, hydroxysulfo-, disodium salt is unique due to its combination of sulfonate and hydroxy functional groups, which provide it with superior dispersing, wetting, and chelating properties compared to other similar compounds. This makes it particularly valuable in applications requiring high solubility and stability .
Eigenschaften
CAS-Nummer |
29736-24-1 |
|---|---|
Molekularformel |
C2H2Na2O6S |
Molekulargewicht |
200.08 g/mol |
IUPAC-Name |
disodium;2-hydroxy-2-sulfonatoacetate |
InChI |
InChI=1S/C2H4O6S.2Na/c3-1(4)2(5)9(6,7)8;;/h2,5H,(H,3,4)(H,6,7,8);;/q;2*+1/p-2 |
InChI-Schlüssel |
AJXNWWLXMKDNHF-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])(O)S(=O)(=O)[O-].[Na+].[Na+] |
Physikalische Beschreibung |
Pellets or Large Crystals; Dry Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)










